4-(Trifluoromethoxy)anisole

Organometallic Chemistry Synthetic Methodology Directed Ortho-Metalation

4-(Trifluoromethoxy)anisole (CAS 710-18-9), also known as 1-methoxy-4-(trifluoromethoxy)benzene, is a fluorinated aromatic ether with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol. At ambient temperature, it is a clear, faintly yellow liquid characterized by a density of 1.266 g/mL, a boiling point of 164 °C, and a refractive index (n20/D) of 1.432.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
CAS No. 710-18-9
Cat. No. B1299818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)anisole
CAS710-18-9
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
InChIKeyNOAFZIOGGDPYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)anisole (CAS 710-18-9) Properties and Role as a Key Intermediate


4-(Trifluoromethoxy)anisole (CAS 710-18-9), also known as 1-methoxy-4-(trifluoromethoxy)benzene, is a fluorinated aromatic ether with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . At ambient temperature, it is a clear, faintly yellow liquid characterized by a density of 1.266 g/mL, a boiling point of 164 °C, and a refractive index (n20/D) of 1.432 . The compound is a crucial synthetic intermediate, particularly valued in the pharmaceutical and agrochemical industries for its utility in constructing more complex molecules . Its defining structural feature is the presence of both a methoxy (-OCH3) group and a trifluoromethoxy (-OCF3) group on the same aromatic ring, which governs its unique and predictable reactivity [1].

4-(Trifluoromethoxy)anisole: Why Standard Analogs Cannot Replace Its Specific Reactivity


The unique value of 4-(Trifluoromethoxy)anisole lies not in its simple physical properties, but in its distinct and predictable chemical behavior. It cannot be generically substituted with anisole or other simple fluoroanisole analogs without fundamentally altering the outcome of a synthesis. The -OCF3 group is not merely a 'heavier' or 'more fluorinated' version of -OCH3 or -CF3; it is a distinct pharmacophore and electronic handle [1]. Evidence demonstrates that the -OCF3 group is a powerful, long-range electron-withdrawing substituent that is superior to both -OCH3 and -CF3 in promoting key metalation reactions, yet it exerts this effect in a way that directs reactivity to a specific, predictable site on the molecule [2]. Furthermore, the compound exhibits specific inertness to certain standard formylation conditions where non-fluorinated analogs would readily react [3]. Substituting with a seemingly similar compound like 4-(trifluoromethyl)anisole or unsubstituted anisole would result in significantly different reaction rates, altered regioselectivity, and ultimately, a different product profile. The quantitative evidence below details these crucial performance differences, establishing 4-(Trifluoromethoxy)anisole as an essential and irreplaceable reagent for specific synthetic strategies.

Quantitative Evidence of 4-(Trifluoromethoxy)anisole's Differentiated Performance in Key Reactions


Unmatched Ortho-Metalation Promoter Capability: -OCF3 vs. -OCH3 and -CF3

The trifluoromethoxy group (-OCF3) in 4-(trifluoromethoxy)anisole is a more effective promoter of ortho-metalation (hydrogen/lithium permutation) than both a methoxy (-OCH3) or trifluoromethyl (-CF3) group, as established by direct comparison studies [1]. Furthermore, competition experiments quantitatively demonstrate the significant acceleration of ortho-lithiation imparted by a difluoromethylene unit within a related cyclic structure, highlighting the general activating effect of fluorine substitution in this context [1].

Organometallic Chemistry Synthetic Methodology Directed Ortho-Metalation

Absolute Regioselectivity in Metalation with tert-Butyllithium

The long-range electron-withdrawing effect of the para-trifluoromethoxy group in 4-(trifluoromethoxy)anisole dramatically influences its deprotonation site. Instead of occurring adjacent to the strongly electron-withdrawing -OCF3 group, metalation occurs at the position ortho to the methoxy group [1]. This regioselectivity is absolute when using tert-butyllithium as the base [1].

Regioselective Synthesis Organolithium Chemistry Reaction Mechanism

Inertness to Vilsmeier-Haack Formylation: A Critical Selectivity Filter

4-(Trifluoromethoxy)anisole demonstrates a critical lack of reactivity towards the Vilsmeier-Haack reagent, a common formylation method for many aromatic compounds [1]. This is a direct and documented difference in reactivity compared to non-fluorinated or differently substituted anisoles, which may be formylable under these conditions.

Synthetic Methodology Fluorine Chemistry Reagent Compatibility

Increased Lipophilicity (LogP) vs. Anisole

The presence of the trifluoromethoxy group significantly increases the lipophilicity of 4-(trifluoromethoxy)anisole compared to the parent compound anisole, as evidenced by its higher calculated and experimental LogP values. The LogP for anisole is approximately 2.1 [1], whereas 4-(Trifluoromethoxy)anisole has a measured LogP of 2.59 [2] and a predicted value of 3.13 . This property is directly transferable to more complex molecules synthesized from it.

Physicochemical Properties Drug Design ADME

Validated Application Scenarios for 4-(Trifluoromethoxy)anisole Based on Quantitative Evidence


Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde via Alternative Formylation

4-(Trifluoromethoxy)anisole is the essential starting material for synthesizing the key pharmaceutical intermediate 2-methoxy-5-(trifluoromethoxy)benzaldehyde [1]. While the standard Vilsmeier-Haack formylation fails entirely with this compound [2], successful and high-yielding protocols using dichloromethyl alkyl ethers have been developed [1]. This application directly leverages the compound's unique reactivity profile, where its unreactivity under one set of conditions necessitates the use of a specialized, but effective, alternative. This established route is critical for accessing downstream drug candidates.

Precise Functionalization via Regioselective Ortho-Metalation

The absolute regioselectivity of 4-(Trifluoromethoxy)anisole upon deprotonation with tert-butyllithium provides a robust and predictable entry point for further functionalization [1]. This reaction cleanly generates an organolithium species exclusively adjacent to the methoxy group, which can then be trapped with a wide variety of electrophiles. This strategy is foundational for constructing more complex aromatic architectures with a defined substitution pattern, a common requirement in medicinal chemistry and materials science.

Incorporation of a Trifluoromethoxy Pharmacophore into Drug Candidates

As a building block, 4-(Trifluoromethoxy)anisole serves as a vehicle for introducing the valuable trifluoromethoxy group into more complex molecules, including APIs like citalopram and fexofenadine intermediates [1]. The selection of this compound over a non-fluorinated analog is justified by the significant increase in lipophilicity (LogP) imparted by the -OCF3 group [2], a property known to enhance membrane permeability and metabolic stability in drug development programs. Using this building block is a strategic decision to directly modulate the physicochemical properties of the final candidate.

Fundamental Research on Long-Range Electronic Effects

4-(Trifluoromethoxy)anisole is a key model compound for studying the unique long-range electron-withdrawing effects of the trifluoromethoxy group [1]. Its behavior, which differs fundamentally from that of both anisole and trifluoromethyl-substituted arenes, makes it an essential tool for physical organic chemists seeking to understand and predict substituent effects on aromatic reactivity. This research underpins the rational design of future synthetic methods and functional molecules.

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